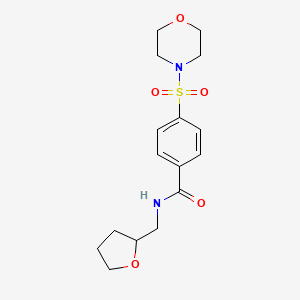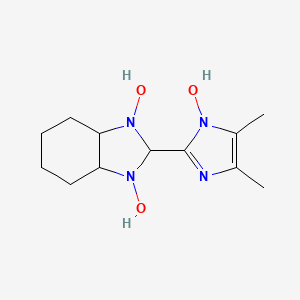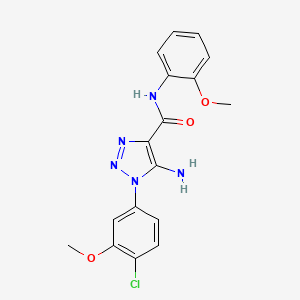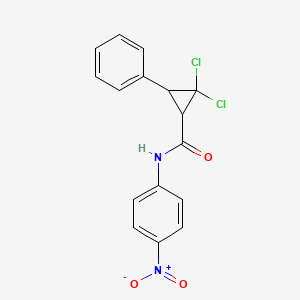![molecular formula C20H28N2O3 B5223430 2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol is a chemical compound with potential applications in scientific research. It is a derivative of adamantane, a type of diamondoid that has been studied for its unique properties.
Mécanisme D'action
The mechanism of action for 2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol involves the modulation of NMDA receptor activity. This compound binds to a specific site on the receptor and enhances its activity. This can lead to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol are not fully understood. However, it has been shown to enhance NMDA receptor activity in vitro and in vivo. This compound may also have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol in lab experiments is its ability to modulate NMDA receptor activity. This can be useful for studying synaptic plasticity and learning and memory processes. However, one limitation is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several potential future directions for research on 2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol. One direction is to further study its effects on NMDA receptor activity and synaptic plasticity. Another direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound may have potential applications in the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis method for 2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol involves a series of chemical reactions. First, 1-adamantylamine is reacted with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the final product. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. This compound may also have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-13(20-9-14-6-15(10-20)8-16(7-14)11-20)21-12-19(23)17-2-4-18(5-3-17)22(24)25/h2-5,13-16,19,21,23H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZYOXZAUKYBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319847 |
Source


|
| Record name | 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
363620-81-9 |
Source


|
| Record name | 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
![(3R)-1-{4-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinol](/img/structure/B5223374.png)






![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
